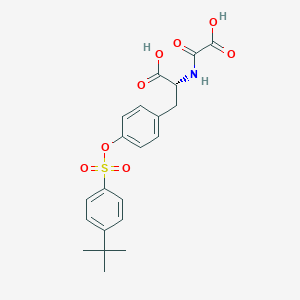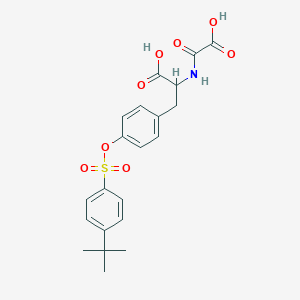
Peptidomimetic analog 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptidomimetic analog 3 is a synthetic compound designed to mimic the structure and function of natural peptides. Peptidomimetics are small protein-like chains that have been modified to enhance their stability and biological activity. These compounds are used in medicinal chemistry to develop drugs that can interact with biological targets such as enzymes and receptors more effectively than natural peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptidomimetic analog 3 typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process includes the following steps:
Coupling: The first amino acid is attached to the solid support through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to expose the reactive site.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide chain is cleaved from the solid support.
Common reagents used in SPPS include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), as well as deprotecting agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Peptidomimetic analog 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Peptidomimetic analog 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying peptide interactions and developing new synthetic methodologies.
Biology: Employed in the investigation of protein-protein interactions and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of peptidomimetic analog 3 involves its ability to mimic the structure and function of natural peptides. It can bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved depend on the specific biological context in which the compound is used. For example, in cancer research, this compound may inhibit protein-protein interactions that are crucial for tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
Peptidomimetic analog 3 can be compared with other similar compounds, such as:
Peptoid analogs: These compounds have a similar structure but differ in the backbone composition, often leading to enhanced stability and bioavailability.
Beta-peptides: These analogs contain beta-amino acids, which provide increased resistance to enzymatic degradation.
Stapled peptides: These are peptides that have been chemically modified to form a stable helical structure, improving their binding affinity and specificity.
This compound is unique in its specific modifications, which confer distinct advantages in terms of stability, bioavailability, and target specificity.
Eigenschaften
Molekularformel |
C41H53F2N4O11P |
|---|---|
Molekulargewicht |
846.8 g/mol |
IUPAC-Name |
[[[4-[(E)-4-[[(2S,11S)-2-[[(2R)-5-amino-5-oxopentan-2-yl]carbamoyl]-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-11-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C41H53F2N4O11P/c1-24(26-13-16-29(17-14-26)41(42,43)59(54,57-22-55-37(52)39(3,4)5)58-23-56-38(53)40(6,7)8)20-33(49)46-30-18-15-27-10-9-11-28-21-31(47(34(27)28)36(30)51)35(50)45-25(2)12-19-32(44)48/h9-11,13-14,16-17,20,25,30-31H,12,15,18-19,21-23H2,1-8H3,(H2,44,48)(H,45,50)(H,46,49)/b24-20+/t25-,30+,31+/m1/s1 |
InChI-Schlüssel |
FPJJYMKTWVMUCU-GCFVZNOFSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)N)NC(=O)[C@@H]1CC2=CC=CC3=C2N1C(=O)[C@H](CC3)NC(=O)/C=C(\C)/C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Kanonische SMILES |
CC(CCC(=O)N)NC(=O)C1CC2=CC=CC3=C2N1C(=O)C(CC3)NC(=O)C=C(C)C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[1-[2-(4-Chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B10833719.png)



![3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10833732.png)
![Oxazolo[3,4-a]pyrazine derivative 3](/img/structure/B10833742.png)
![Oxazolo[3,4-a]pyrazine derivative 5](/img/structure/B10833750.png)




